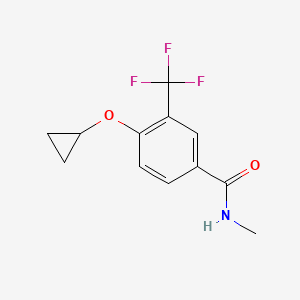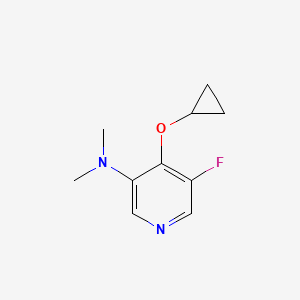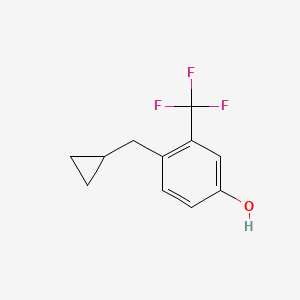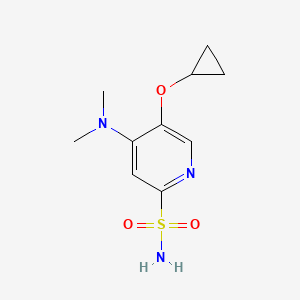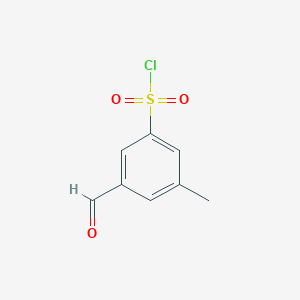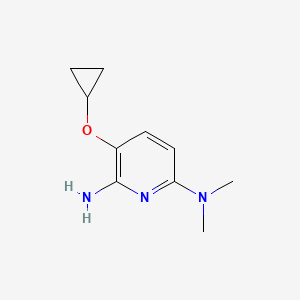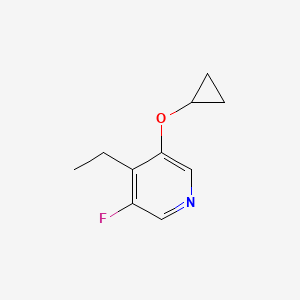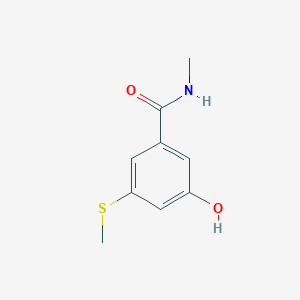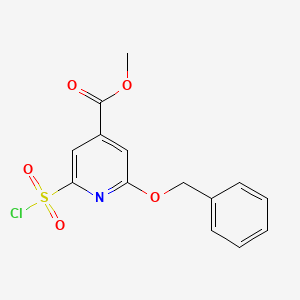
Methyl 2-(benzyloxy)-6-(chlorosulfonyl)isonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(benzyloxy)-6-(chlorosulfonyl)isonicotinate: is an organic compound that belongs to the class of isonicotinates This compound is characterized by the presence of a benzyloxy group, a chlorosulfonyl group, and a methyl ester group attached to an isonicotinic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(benzyloxy)-6-(chlorosulfonyl)isonicotinate typically involves multiple steps:
Starting Material: The synthesis begins with isonicotinic acid, which undergoes esterification to form methyl isonicotinate.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol in the presence of a suitable base.
Chlorosulfonyl Group Introduction: The chlorosulfonyl group is introduced by reacting the intermediate compound with chlorosulfonic acid under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 2-(benzyloxy)-6-(chlorosulfonyl)isonicotinate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorosulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, solvents like dichloromethane or tetrahydrofuran.
Major Products Formed:
Oxidation: Formation of corresponding sulfonic acids or sulfonates.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted isonicotinates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Potential use in the development of biologically active compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential as a pharmaceutical intermediate.
- Explored for its role in drug discovery and development.
Industry:
- Utilized in the production of agrochemicals.
- Applied in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(benzyloxy)-6-(chlorosulfonyl)isonicotinate involves its ability to undergo various chemical transformations. The chlorosulfonyl group is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of diverse products. The benzyloxy group can also influence the reactivity and stability of the compound. Molecular targets and pathways involved in its action are primarily related to its chemical reactivity and potential interactions with biological molecules.
Comparación Con Compuestos Similares
Methyl 2-(chlorosulfonyl)benzoate: Similar in structure but lacks the benzyloxy group.
Methyl 2-(benzyloxy)isonicotinate: Similar but lacks the chlorosulfonyl group.
Methyl 6-(chlorosulfonyl)isonicotinate: Similar but lacks the benzyloxy group.
Uniqueness: Methyl 2-(benzyloxy)-6-(chlorosulfonyl)isonicotinate is unique due to the presence of both the benzyloxy and chlorosulfonyl groups, which impart distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C14H12ClNO5S |
|---|---|
Peso molecular |
341.8 g/mol |
Nombre IUPAC |
methyl 2-chlorosulfonyl-6-phenylmethoxypyridine-4-carboxylate |
InChI |
InChI=1S/C14H12ClNO5S/c1-20-14(17)11-7-12(16-13(8-11)22(15,18)19)21-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Clave InChI |
KVQFOMOKTLCLHI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=NC(=C1)S(=O)(=O)Cl)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


